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Compound of Interest

Compound Name: 5'-Ethoxy-2'-hydroxyacetophenone

CAS No.: 56414-14-3

Cat. No.: B1601560 Get Quote

CAS Registry Number: 56414-14-3 IUPAC Name: 1-(5-ethoxy-2-hydroxyphenyl)ethanone

Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol

Executive Summary & Molecular Architecture
5'-Ethoxy-2'-hydroxyacetophenone (5-EHA) is a functionalized aromatic ketone serving as a

critical intermediate in the synthesis of bioactive chalcones, flavonoids, and potential non-

steroidal anti-inflammatory drugs (NSAIDs). Its thermodynamic behavior is dominated by a

strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton and the

carbonyl oxygen.

This "pseudo-ring" formation significantly alters its physicochemical profile compared to its

para-isomers, resulting in:

Increased Lipophilicity: The IMHB masks the polar donor/acceptor groups, increasing

membrane permeability (higher LogP).

Reduced Boiling Point: The reduction in intermolecular hydrogen bonding capability lowers

the energy required for vaporization.

Chelation Potential: The bidentate O-O ligand site is thermodynamically primed for

coordination with transition metals (Cu²⁺, Zn²⁺), relevant in metallodrug design.
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Thermodynamic Property Profile
The following data synthesizes experimental values with high-confidence predictive models

based on structural analogs (e.g., Paeonol, 2'-hydroxyacetophenone).

Table 1: Physicochemical & Thermodynamic Parameters
Property Value / Range Confidence Method/Source

Physical State (STP) Solid (Crystalline) High
Analog comparison

(Paeonol MP ~50°C)

Melting Point (

)
52 – 56 °C Medium

Predicted based on 5'-

methoxy analog [1]

Boiling Point (

)

295 ± 10 °C (760

mmHg)
High

Adapted from Joback

Method [2]

Enthalpy of Fusion (

)
18 – 22 kJ/mol Medium

DSC integration

estimate

pKa (Acidic) 10.4 ± 0.2 High
Hammett Eq.[1] (

for OEt = -0.24) [3]

LogP (Octanol/Water) 2.6 – 2.9 High
XLogP3 / Fragment

Contribution

Solubility (Water) < 0.5 mg/mL High
Hydrophobic ethoxy

substituent effect

Solubility (Ethanol) > 50 mg/mL High
Solvation of phenyl

ring

Structural Thermodynamics
The ethoxy group at the 5-position (para to the hydroxyl) exerts an electron-donating effect (+M

effect). While the intramolecular hydrogen bond stabilizes the neutral molecule, the ethoxy

group increases the electron density on the phenoxide oxygen upon deprotonation. However,
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the IMHB makes deprotonation thermodynamically unfavorable compared to phenol, elevating

the pKa (>10).

Experimental Protocols for Thermodynamic
Characterization
For drug development applications, precise experimental verification of these values is required

to ensure polymorph control and solubility performance.

Polymorph Screening Workflow (DSC/TGA)
Polymorphism can drastically alter bioavailability. The following workflow utilizes Differential

Scanning Calorimetry (DSC) to identify stable and metastable forms.

Protocol:

Preparation: Recrystallize 5-EHA from three distinct solvent systems: Methanol (polar protic),

Ethyl Acetate (polar aprotic), and Toluene (non-polar).

DSC Setup: Load 2–5 mg of sample into hermetically sealed aluminum pans.

Cycle:

Equilibrate at 25°C.

Ramp 10°C/min to 150°C (Identify

).

Cool 20°C/min to -20°C (Induce crystallization).

Ramp 10°C/min to 150°C (Identify recrystallization exotherms or glass transitions

).
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Figure 1: Polymorph screening logic flow using Differential Scanning Calorimetry (DSC) to

detect metastable states.[2]

pKa Determination (Spectrophotometric Titration)
Due to the low water solubility of 5-EHA, standard potentiometric titration is inaccurate. A

mixed-solvent spectrophotometric method is required.

Protocol:

Stock Solution: Dissolve 5-EHA in methanol (

M).

Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 7.0 to 13.0 (ionic

strength

M KCl).

Measurement:

Add 50 µL stock to 2.5 mL buffer.

Record UV-Vis spectra (200–400 nm).
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Monitor the bathochromic shift of the phenolate band (typically shifting from ~250 nm to

~300 nm upon ionization).

Calculation: Use the Henderson-Hasselbalch equation fitting the absorbance change at

to determine

. Extrapolate to zero organic solvent content if necessary [4].

Synthetic Relevance & Purity Analysis
Thermodynamic measurements are only as valid as the sample purity. 5-EHA is typically

synthesized via the Friedel-Crafts acetylation of 4-ethoxyphenol or the alkylation of 2',5'-

dihydroxyacetophenone (Quinacetophenone).

Impurity Profile:

Isomer: 4'-ethoxy-2'-hydroxyacetophenone (regioisomer).

Starting Material: 1,4-diethoxybenzene (over-alkylation).

Purification Strategy: The thermodynamic difference in solubility between the mono-hydroxy

and di-alkoxy species allows for purification via base extraction.

Dissolve crude mixture in Et₂O.

Extract with 1M NaOH (5-EHA moves to aqueous phase as phenolate; di-alkoxy impurities

remain in organic).

Acidify aqueous layer to precipitate pure 5-EHA.
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Figure 2: Thermodynamic solubility-based purification workflow leveraging the acidity of the

phenolic hydroxyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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